Bienvenue dans la boutique en ligne BenchChem!

6-bromo-2-ethenyl-1H-quinazolin-4-one

Antiviral Varicella-Zoster Virus Human Cytomegalovirus

6-Bromo-2-ethenyl-1H-quinazolin-4-one is a uniquely dual-reactive scaffold combining a C6‑bromo handle for Pd‑catalyzed cross‑coupling (Suzuki–Miyaura) with a C2‑vinyl dipolarophile for 1,3‑dipolar cycloaddition. This orthogonal pair enables independent SAR exploration of C6‑aryl and N3/C2‑heterocycle vectors in a single convergent synthesis. Substitution with 2‑alkyl or 6‑H analogs abolishes one reactivity mode entirely. Procurement of this exact scaffold is mandatory for programs advancing phosphonate‑bearing isoxazolidine antivirals (anti‑VZV EC₅₀ 5.4–13.6 μM; anti‑HCMV EC₅₀ 8.9–12.5 μM) and 6‑aryl anticancer SAR campaigns. Identity is confirmed against published mp (223–225 °C), ¹H/¹³C‑NMR, IR, and elemental analysis.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
Cat. No. B7805633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-ethenyl-1H-quinazolin-4-one
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC=CC1=NC(=O)C2=C(N1)C=CC(=C2)Br
InChIInChI=1S/C10H7BrN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h2-5H,1H2,(H,12,13,14)
InChIKeyVNUPKTBYJVMGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-ethenyl-1H-quinazolin-4-one (CAS 883500-96-7): Core Chemical Identity and Research-Grade Procurement Profile


6-Bromo-2-ethenyl-1H-quinazolin-4-one (also known as 6-bromo-2-vinylquinazolin-4(3H)-one) is a synthetic quinazolinone derivative with a molecular formula of C₁₀H₇BrN₂O and a molecular weight of 251.08 g/mol [1]. The compound features a bromine atom at the 6-position and an ethenyl (vinyl) group at the 2-position of the quinazolinone core, which provides a reactive handle for further derivatization via cycloaddition or cross-coupling chemistry [2]. It has been characterized as an off-white amorphous solid with a melting point of 223–225 °C (recrystallized from methanol) [2].

Why 6-Bromo-2-ethenyl-1H-quinazolin-4-one Cannot Be Replaced by Common 6-Halo or 2-Alkyl Quinazolinone Analogs


The concurrent presence of the 6-bromo substituent and the 2-ethenyl group creates a unique dual-reactivity profile that is absent in common analogs such as 6-bromo-2-methylquinazolin-4-one or 2-ethylquinazolin-4-one. The 6-bromo position enables palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura) for late-stage diversification, while the 2-vinyl group serves as a dipolarophile for 1,3-dipolar cycloaddition reactions to generate isoxazolidine conjugates [1]. Substituting with a 2-alkyl analog eliminates the cycloaddition functionality entirely, while replacing the 6-bromo with hydrogen abolishes the cross-coupling handle. This orthogonal reactivity is critical for building compound libraries where both positions must be independently modified, and generic substitution with mono-functional analogs would fundamentally alter the synthetic utility of the scaffold [1].

Quantitative Differentiation Evidence for 6-Bromo-2-ethenyl-1H-quinazolin-4-one Versus Structural Analogs


Antiviral Prodrug Potential: EC₅₀ of Isoxazolidine Cycloadducts Derived from 6-Bromo-2-vinylquinazolin-4-one Against VZV and HCMV

The 6-bromo-2-vinylquinazolin-4-one scaffold serves as the essential dipolarophile precursor for generating a series of (3-diethoxyphosphoryl)isoxazolidine conjugates. When N3-substituted derivatives of this scaffold (compounds 13a–13k) were subjected to 1,3-dipolar cycloaddition with N-methyl C-(diethoxyphosphoryl)nitrone, the resulting trans-isoxazolidine cycloadducts inhibited varicella-zoster virus (VZV) replication with EC₅₀ values in the range of 5.4–13.6 μM, and human cytomegalovirus (HCMV) with EC₅₀ values of 8.9–12.5 μM [1]. In contrast, 2-methyl or 2-ethyl quinazolinone analogs lack the vinyl dipolarophile and cannot undergo this cycloaddition, precluding access to this class of antiviral isoxazolidines entirely [2].

Antiviral Varicella-Zoster Virus Human Cytomegalovirus Isoxazolidine

Dual Synthetic Handle Advantage: 6-Br for Cross-Coupling and 2-Vinyl for Cycloaddition Versus Mono-Functional Analogs

6-Bromo-2-vinylquinazolin-4-one (13a) was employed as a key intermediate for sequential functionalization: first, N3-alkylation with benzyl bromides or alkyl iodides to generate N3-substituted derivatives (13b–13k), followed by 1,3-dipolar cycloaddition at the 2-vinyl group to afford isoxazolidine conjugates [1]. The 6-bromo position remains available for orthogonal palladium-catalyzed cross-coupling (Suzuki–Miyaura) with arylboronic acids, as demonstrated on the closely related 6-bromo-2-styrylquinazolin-4(3H)-one scaffold evaluated against TK-10, UACC-62, and MCF-7 cell lines [2]. Analogs such as 6-bromo-2-methylquinazolin-4-one lack the vinyl dipolarophile and cannot generate isoxazolidine products, while 2-vinylquinazolin-4-one (without 6-Br) lacks the cross-coupling handle for late-stage aryl diversification.

Synthetic Chemistry Suzuki–Miyaura Coupling 1,3-Dipolar Cycloaddition Library Synthesis

Physicochemical and Purity Benchmarking: Melting Point and Spectroscopic Characterization of 6-Bromo-2-vinylquinazolin-4-one

The compound 6-bromo-2-vinylquinazolin-4(3H)-one (13a) has been rigorously characterized with a reported melting point of 223–225 °C (recrystallized from methanol), and full IR, ¹H-NMR (200 MHz, DMSO-d₆), and ¹³C-NMR (151 MHz, DMSO-d₆) spectral assignments are available [1]. The elemental analysis confirms the composition (calculated for C₁₀H₇BrN₂O: C, 47.84; H, 2.81; N, 11.16) [1]. In contrast, many commercially available 6-haloquinazolinone analogs lack published melting point and full spectroscopic data in the primary literature, which complicates identity verification and purity assessment upon receipt [2]. The availability of peer-reviewed characterization data reduces the analytical burden on the procuring laboratory.

Quality Control Analytical Characterization Melting Point Purity Assessment

Optimal Research and Procurement Application Scenarios for 6-Bromo-2-ethenyl-1H-quinazolin-4-one


Medicinal Chemistry: Synthesis of Antiviral Isoxazolidine Compound Libraries

The 2-vinyl group of 6-bromo-2-ethenyl-1H-quinazolin-4-one is the essential dipolarophile for 1,3-dipolar cycloaddition with nitrones, generating isoxazolidine conjugates that have demonstrated anti-VZV (EC₅₀ = 5.4–13.6 μM) and anti-HCMV (EC₅₀ = 8.9–12.5 μM) activity [1]. Procurement of this specific scaffold is mandatory for any program pursuing phosphonate-bearing isoxazolidine antivirals derived from quinazolinone precursors, as 2-alkyl analogs cannot participate in the cycloaddition step.

Synthetic Methodology: Orthogonal Diversification for Structure–Activity Relationship (SAR) Studies

The dual functionality—6-bromo for Suzuki–Miyaura cross-coupling and 2-vinyl for cycloaddition—enables sequential, orthogonal diversification at two positions of the quinazolinone core, as demonstrated by the synthesis of compounds 13a–13k and their isoxazolidine cycloadducts [1] and by the cross-coupling of related 6-bromo-2-styrylquinazolinones [2]. This scaffold is thus suited for SAR campaigns requiring independent exploration of the C6-aryl and N3/C2-heterocycle vectors in a convergent synthetic strategy.

Analytical Chemistry and Quality Control: Identity Verification Using Published Reference Data

The compound has peer-reviewed melting point (223–225 °C), IR, ¹H-NMR, ¹³C-NMR, and elemental analysis data [1], enabling incoming quality control laboratories to verify the identity and purity of purchased material against a published reference standard without needing to independently solve the full structural assignment.

Anticancer Lead Discovery: First-Pass Cytotoxicity Screening via C6-Arylated Derivatives

While the parent compound itself has not been reported as a stand-alone cytotoxic agent, its 6-bromo position enables rapid synthesis of 6-aryl derivatives via Suzuki coupling. The closely analogous 6-aryl-2-styrylquinazolin-4(3H)-one series derived from the same 6-bromo scaffold has been evaluated against TK-10 (renal), UACC-62 (melanoma), and MCF-7 (breast) cancer cell lines [2], indicating that procurement of 6-bromo-2-vinylquinazolin-4-one as a common synthetic intermediate can feed directly into anticancer SAR programs.

Quote Request

Request a Quote for 6-bromo-2-ethenyl-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.